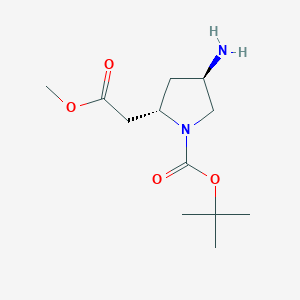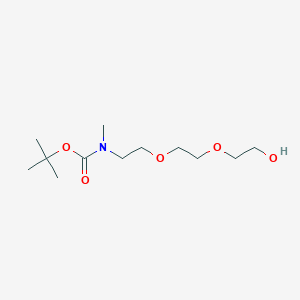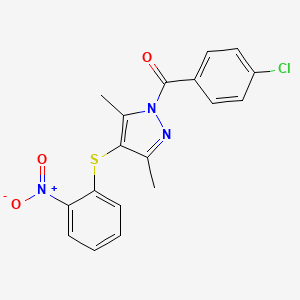
(4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is used as a tool in various biochemical and physiological studies.
作用机制
The mechanism of action of (4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone involves its ability to selectively inhibit various enzymes and receptors. It has been shown to inhibit COX-2 and NOS, which are enzymes involved in the production of inflammatory mediators. It has also been shown to bind to cannabinoid receptors, which are involved in the regulation of various physiological processes, including pain, appetite, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone depend on the specific enzyme or receptor that it is inhibiting. It has been shown to have anti-inflammatory effects by inhibiting COX-2 and NOS, which are involved in the production of inflammatory mediators. It has also been shown to have analgesic effects by binding to cannabinoid receptors, which are involved in the regulation of pain perception.
实验室实验的优点和局限性
One advantage of using (4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone in lab experiments is its selectivity for specific enzymes and receptors. This allows researchers to investigate the specific role of these enzymes and receptors in various biochemical and physiological processes. One limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for the use of (4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone in scientific research. One direction is the investigation of its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Another direction is the development of more selective inhibitors of specific enzymes and receptors, which could lead to the development of new drugs with fewer side effects. Additionally, the use of this compound in combination with other drugs or therapies could lead to more effective treatments for various diseases.
合成方法
The synthesis of (4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone involves a multistep process that requires the use of several reagents and solvents. The synthesis starts with the reaction of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form a chalcone intermediate. This intermediate is then reacted with thiosemicarbazide in the presence of acetic acid to form a thiosemicarbazone derivative. The thiosemicarbazone derivative is then reacted with nitrobenzene in the presence of sodium hydroxide to form the final product, (4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone.
科学研究应用
(4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone has been used in various scientific research studies as a tool to investigate various biochemical and physiological processes. It has been used as a selective inhibitor of various enzymes and receptors, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and cannabinoid receptors. It has also been used to study the role of oxidative stress in various diseases, including cancer and neurodegenerative diseases.
属性
IUPAC Name |
(4-chlorophenyl)-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-11-17(26-16-6-4-3-5-15(16)22(24)25)12(2)21(20-11)18(23)13-7-9-14(19)10-8-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBOBUGTNKDLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Cl)C)SC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-(1,1-dioxido-3-oxo-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2624336.png)
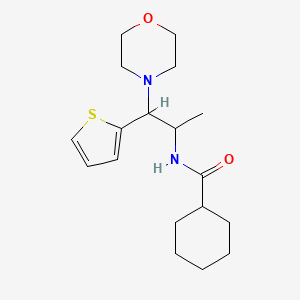
![N-(3-acetylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2624338.png)


![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2624342.png)
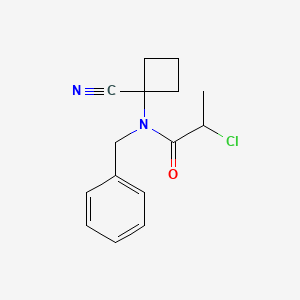
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2624344.png)
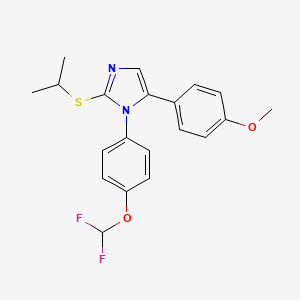
![5-Chloro-6-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2624346.png)

